REACTION_CXSMILES
|
[C:1]([N:3]=[C:4](SC)[S:5][CH3:6])#[N:2].[CH3:9][N:10]([CH3:14])[CH2:11][CH2:12][NH2:13]>C(O)C>[C:1]([NH:3][C:4](=[N:13][CH2:12][CH2:11][N:10]([CH3:14])[CH3:9])[S:5][CH3:6])#[N:2]
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Name
|
|
Quantity
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30 g
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Type
|
reactant
|
Smiles
|
C(#N)N=C(SC)SC
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Name
|
|
Quantity
|
24 mL
|
Type
|
reactant
|
Smiles
|
CN(CCN)C
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Name
|
|
Quantity
|
150 mL
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Type
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solvent
|
Smiles
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C(C)O
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Type
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CUSTOM
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Details
|
stirring
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The resulting white precipitate was recrystallised from ethanol
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
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Smiles
|
C(#N)NC(SC)=NCCN(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |